1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE
Overview
Description
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a synthetic organic compound. It belongs to the class of sulfonyl piperazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves the following steps:
Chlorination: The addition of the chlorine atom to the benzene ring.
Industrial Production Methods
Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often use automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce new functional groups to the benzene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the methyl groups.
1-(4-Methylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine: Similar structure but lacks the chlorine atom.
Uniqueness
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to the presence of both chlorine and methyl groups on the benzene ring, which may confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-6-5-7-19(17(14)4)22-8-10-23(11-9-22)26(24,25)20-13-15(2)18(21)12-16(20)3/h5-7,12-13H,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIWVSFWIJHSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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